molecular formula C14H19NO5 B13549114 1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13549114
M. Wt: 281.30 g/mol
InChI Key: SDSRKQPMFMWNJA-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a furan ring and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may include the use of chiral separation techniques to obtain enantiomerically pure forms of the compound .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic steps, and the furan ring can participate in various biochemical pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to target proteins .

Comparison with Similar Compounds

Similar compounds include:

1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-19-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSRKQPMFMWNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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